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Compound of Interest

Compound Name: 5-lodo-1-pentanol acetate

Cat. No.: B15095369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodo-1-pentanol acetate, a
versatile bifunctional molecule utilized in organic synthesis. The document details its chemical
structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its
applications as a synthetic building block, particularly relevant to professionals in drug
development and chemical research.

Chemical Structure and Properties

5-lodo-1-pentanol acetate, with the CAS number 65921-65-5, is a linear aliphatic compound
containing both a terminal iodide and an acetate ester.[1] This unique combination of functional
groups makes it a valuable intermediate for introducing a five-carbon chain with orthogonal
reactivity. The primary iodide serves as an excellent electrophile for nucleophilic substitution
reactions, while the acetate group can be easily hydrolyzed to reveal a primary alcohol, offering
a handle for further synthetic transformations.[1][2]

The molecular structure is as follows:
[-CH2-CH2-CH2-CH2-CH2-O-C(O)-CHs

A summary of the key quantitative data for 5-iodo-1-pentanol acetate is presented in the table
below for easy reference.
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Property Value Reference(s)
CAS Number 65921-65-5 [1]

Molecular Formula C7H13l02 [3]

Molecular Weight 256.08 g/mol [11[3]
Appearance Colorless to brown liquid [1]

Purity (Assay) >98.0% [1]

Moisture Content <0.2% [1]

Synthesis and Experimental Protocols

The synthesis of 5-iodo-1-pentanol acetate is typically achieved in a two-step process starting
from a suitable pentanol derivative. A common route involves the iodination of 1,5-pentanediol
followed by acetylation of the resulting 5-iodo-1-pentanol. An alternative, more direct approach
Is the esterification of commercially available 5-iodo-1-pentanol.

The following diagram illustrates the logical workflow for the synthesis of 5-iodo-1-pentanol

acetate from its precursor, 5-iodo-1-pentanol.
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Synthesis of 5-lodo-1-pentanol Acetate
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Caption: Synthetic workflow for the acetylation of 5-iodo-1-pentanol.

This protocol describes the acetylation of 5-iodo-1-pentanol using acetic anhydride and
pyridine.

Materials:
¢ 5-iodo-1-pentanol

¢ Acetic anhydride
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e Pyridine

¢ Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NaCl solution)
¢ Anhydrous magnesium sulfate (MgSOQOa)
e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator

Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve 5-iodo-1-pentanol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen
atmosphere. Cool the solution to 0 °C using an ice bath.

o Addition of Reagents: To the cooled solution, add pyridine (1.5 eq.) followed by the slow,
dropwise addition of acetic anhydride (1.2 eq.).

o Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and
stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

e Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a
separatory funnel. Wash the organic layer sequentially with 1 M HCI (to remove pyridine),
saturated aqueous NaHCOs solution (to neutralize excess acid), and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
product.

« Purification: Purify the crude 5-iodo-1-pentanol acetate by vacuum distillation or column
chromatography on silica gel to yield the final product.

Applications in Organic Synthesis and Drug
Development

5-lodo-1-pentanol acetate is a valuable building block for introducing a flexible five-carbon
chain into a target molecule. The iodide at one end allows for C-C, C-N, C-O, or C-S bond
formation via nucleophilic substitution reactions, such as in Friedel-Crafts alkylations or the
alkylation of amines, phenols, and thiols.[4] The acetate group at the other end can be carried
through several synthetic steps and later deprotected to reveal a primary alcohol, which can
then be used for further functionalization (e.g., oxidation, esterification, or etherification).

The following diagram illustrates the general utility of 5-iodo-1-pentanol acetate as an
alkylating agent, a common strategy in the synthesis of pharmaceutical compounds.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15095369?utm_src=pdf-body
https://www.benchchem.com/product/b15095369?utm_src=pdf-body
https://www.masterorganicchemistry.com/2018/05/17/friedel-crafts-alkylation-acylation/
https://www.benchchem.com/product/b15095369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15095369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Application in Synthesis
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Caption: General synthetic pathway illustrating the use of 5-iodo-1-pentanol acetate.

Spectroscopic Data

The structural integrity and purity of 5-iodo-1-pentanol acetate are confirmed through various
spectroscopic techniques. Below is a table of expected spectroscopic data based on its
structure and data from analogous compounds.
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Technique Expected Data

o (ppm): ~4.05 (t, 2H, -CH2-OAc), ~3.20 (t, 2H, -
1H NMR CHa-l), ~2.05 (s, 3H, -C(O)CHs), ~1.90-1.40 (m,
6H, other -CHz- groups)

0 (ppm): ~171.0 (C=0), ~64.0 (-CH2-OAc),
~33.0 (-CH2-CHz2-1), ~30.0 (-CH2-CH2-OAc),
~25.0 (-CH2-CH2-CHz2-), ~21.0 (-C(O)CHs), ~7.0
(-CH2-I)

13C NMR

v (cm~1): ~2950 (C-H stretch), ~1740 (strong,
IR (Infrared) C=0 ester stretch), ~1240 (C-O stretch), ~500-
600 (C-I stretch)

miz: 256 (M*), 199 ([M-OAc]*), 129 ([M-I]*), 43

MS (Mass Spec.) ([CHsCOT")

Note: NMR chemical shifts (d) are predicted for CDCIs solvent. IR frequencies (v) are for neat
or thin film analysis. Mass spectrometry (MS) shows expected major fragments.

Conclusion

5-lodo-1-pentanol acetate is a highly useful and versatile intermediate in modern organic
synthesis. Its bifunctional nature allows for sequential and controlled modifications, making it
an attractive building block for the synthesis of complex molecules in the pharmaceutical,
agrochemical, and material science sectors. The experimental protocols and data presented in
this guide are intended to support researchers in the effective application of this valuable
synthetic tool. For safety and handling information, it is mandatory to consult the Safety Data
Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15095369?utm_src=pdf-body
https://www.benchchem.com/product/b15095369?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15095369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. scs.illinois.edu [scs.illinois.edu]

e 2. kgroup.du.edu [kgroup.du.edu]

¢ 3. chemguide.co.uk [chemguide.co.uk]

e 4. masterorganicchemistry.com [masterorganicchemistry.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 5-lodo-1-pentanol
Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15095369#5-iodo-1-pentanol-acetate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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